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molecular formula C12H16N2O2 B1629059 Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate CAS No. 444588-24-3

Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate

Cat. No. B1629059
M. Wt: 220.27 g/mol
InChI Key: AHMZFTZUXYKXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06972286B2

Procedure details

A mixture of the compound from Step 1 (50 g, 200 mmol) and 10% palladium on carbon (2.5 g) in ethanol (800 mL) is hydrogenated with shaking at 20 psi. Methyl t-butyl ether is added and the mixture filtered through celite and concentrated to give 44 g (100%) of the title compound as a white solid, mp 100-104° C.
Name
compound
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]2[CH2:8][CH2:9][N:10]([C:13]([O:15][CH3:16])=[O:14])[CH2:11][CH2:12][C:6]=2[CH:5]=1)([O-])=O.C(OC)(C)(C)C>[Pd].C(O)C>[NH2:1][C:4]1[CH:18]=[CH:17][C:7]2[CH2:8][CH2:9][N:10]([C:13]([O:15][CH3:16])=[O:14])[CH2:11][CH2:12][C:6]=2[CH:5]=1

Inputs

Step One
Name
compound
Quantity
50 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(CCN(CC2)C(=O)OC)C=C1
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC

Conditions

Stirring
Type
CUSTOM
Details
with shaking at 20 psi
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(CCN(CC2)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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